5-[(3-Fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol
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Overview
Description
Scientific Research Applications
Anticancer and Neuroprotective Activities
One significant area of application for derivatives of this compound is in anticancer and neuroprotective treatments. Studies have shown that certain derivatives exhibit potent anticancer activities against tumor cells derived from cancers of the nervous system and peripheral cancers including colon adenocarcinoma and lung carcinoma. These compounds were found to inhibit cell proliferation and migration while exerting a trophic effect in neuronal cell culture without affecting the viability of normal cells. Furthermore, they displayed neuroprotective activity in neuronal cultures exposed to neurotoxic agents, suggesting their potential utility in neuroprotection and cancer therapy (Rzeski, Matysiak, & Kandefer-Szerszeń, 2007).
Spectroscopic and Aggregation Studies
Another application involves the use of 1,3,4-thiadiazole derivatives in spectroscopic studies and investigations into molecular aggregation. These studies have revealed dual fluorescence effects in certain derivatives, which are influenced by specific molecular aggregation and substituent-related phenomena. This suggests their potential as fluorescence probes in molecular biology and medicine, helping in the visualization and study of biological processes at the molecular level (Budziak et al., 2019).
Antibacterial Agent Design
The structural and electronic properties of 1,3,4-thiadiazole derivatives have been harnessed in designing new antibacterial agents. By utilizing molecular connectivity and geometric configuration approaches, researchers have synthesized new derivatives showing potent antibacterial activity against both gram-positive and gram-negative bacterial strains. This indicates the potential of these compounds in developing new antibacterial drugs (Yusuf, Khan, Khan, & Ahmed, 2017).
Fluorescence Probes and Pharmaceutical Applications
Further research into the fluorescence properties and biological activity of selected 1,3,4-thiadiazole derivatives has demonstrated their utility as fluorescence probes or potential pharmaceuticals. The observed dual fluorescence emission, along with the pharmacological potential demonstrated in antimycotic properties, underscores their applicability in developing diagnostic tools and therapeutic agents (Budziak et al., 2019).
Corrosion Inhibition
Moreover, some derivatives of 1,3,4-thiadiazole have been studied for their corrosion inhibition properties. Experimental and computational studies have shown that these compounds can serve as effective corrosion inhibitors for metals in acidic environments, indicating their industrial applications in protecting metal surfaces (Attou et al., 2020).
Future Directions
The future directions of research on “5-[(3-Fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol” and related compounds could involve further exploration of their synthesis, chemical reactions, and mechanisms of action. Additionally, their potential applications in treating diseases, particularly infectious diseases and cancer, could be a focus of future research .
properties
IUPAC Name |
5-(3-fluoroanilino)-3H-1,3,4-thiadiazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN3S2/c9-5-2-1-3-6(4-5)10-7-11-12-8(13)14-7/h1-4H,(H,10,11)(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDRHTJMIYMLUAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC2=NNC(=S)S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(3-Fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol |
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